molecular formula C14H16O3 B1444602 Methyl 2,2-dimethyl-4-methylenechroman-6-carboxylate CAS No. 1350761-53-3

Methyl 2,2-dimethyl-4-methylenechroman-6-carboxylate

Cat. No. B1444602
M. Wt: 232.27 g/mol
InChI Key: XWUDUEYQARWMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethyl-4-methylenechroman-6-carboxylate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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properties

CAS RN

1350761-53-3

Product Name

Methyl 2,2-dimethyl-4-methylenechroman-6-carboxylate

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-methylidene-3H-chromene-6-carboxylate

InChI

InChI=1S/C14H16O3/c1-9-8-14(2,3)17-12-6-5-10(7-11(9)12)13(15)16-4/h5-7H,1,8H2,2-4H3

InChI Key

XWUDUEYQARWMBV-UHFFFAOYSA-N

SMILES

CC1(CC(=C)C2=C(O1)C=CC(=C2)C(=O)OC)C

Canonical SMILES

CC1(CC(=C)C2=C(O1)C=CC(=C2)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (96.0 mg, 0.85 mmol) was added to a suspension of triphenylmethylphosphonium bromide (305 mg, 0.85 mmol) in toluene (3.00 mL) while stirring at −30° C. under N2 atmosphere. After stirring for 1 hour at −30° C., a solution of methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene-6-carboxylate (100 mg, 0.43 mmol) in toluene (2.00 mL) was added slowly via a syringe. The suspension was stirred for a further 30 minutes at −30° C. and then heated to reflux overnight. The mixture was allowed to cool to room temperature, diluted with EtOAc (50.0 mL) and washed with water (10.0 mL). The organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-25% EtOAc/hexanes to give the desired product as a pale-yellow oil.
Quantity
96 mg
Type
reactant
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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